molecular formula C8H9N3S B12113499 Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-

Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-

Cat. No.: B12113499
M. Wt: 179.24 g/mol
InChI Key: NCAJAJQURYBXMN-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridin-2-amine, N-ethyl- is a heterocyclic compound featuring a fused thiazole and pyridine core with an ethyl substituent on the amine group at position 2. This scaffold is part of a broader class of thiazolo[4,5-b]pyridine derivatives, which are structurally modified to enhance pharmacological properties such as anti-inflammatory and antioxidant activities . The ethyl group at the N2 position distinguishes it from other derivatives, which often bear substituents at N3, C5, or C6 (e.g., hydroxy, methyl, phenyl, or bromo groups) .

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

N-ethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C8H9N3S/c1-2-9-8-11-7-6(12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

NCAJAJQURYBXMN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C=CC=N2

Origin of Product

United States

Preparation Methods

One-Step Synthesis via Chloronitropyridine and Thioamide Condensation

A foundational approach involves the condensation of chloronitropyridine derivatives with thioamides or thioureas. This method, demonstrated by Atland and Molander, enables direct annulation of the thiazole ring onto the pyridine core. For example, 3-chloro-5-nitropyridine reacts with ethylthioamide in ethanol under reflux to yield Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- with a reported efficiency of 68–75% . Key advantages include:

  • Minimal intermediates : The reaction bypasses multi-step sequences, reducing purification demands.

  • Substituent flexibility : Alkyl, aryl, and heteroaryl groups at the 2-position are tolerated, though nitro groups at the 6-position dominate literature examples .

Reaction conditions typically require anhydrous solvents (e.g., ethanol or acetonitrile) and temperatures of 80–110°C for 4–12 hours. A representative protocol is summarized below:

ReactantsSolventTemperature (°C)Time (h)Yield (%)
3-Chloro-5-nitropyridine + EthylthioamideEthanol80872
3-Chloro-5-nitropyridine + ThioureaAcetonitrile100668

Mechanistically, nucleophilic aromatic substitution occurs at the chlorine-bearing carbon, followed by cyclization via sulfur attack on the adjacent nitrile or carbonyl group .

Microwave-Assisted Synthesis Using Green Solvents

Recent advances leverage microwave irradiation to accelerate reaction kinetics and improve yields. Sabinene, a bio-based solvent, has emerged as a sustainable medium for this purpose. A 2023 study demonstrated that combining 3-amino-2-chloro-5-methylpyridine with ethyl isothiocyanate in sabinene at 130°C for 2 hours under microwave conditions achieves a 64% yield . Critical parameters include:

  • Solvent efficiency : Sabinene’s high boiling point (163°C) and low toxicity facilitate safe scaling.

  • Catalyst-free design : Unlike conventional methods requiring copper iodide or palladium catalysts, this approach eliminates metal residues .

Optimization trials revealed that extending reaction times beyond 2 hours led to side products, while stoichiometric excess of either reactant reduced purity. The table below contrasts microwave and conventional thermal methods:

MethodSolventTemperature (°C)Time (h)Yield (%)
MicrowaveSabinene130264
ConventionalEthanol1101655

This method aligns with green chemistry principles, though industrial adoption requires further cost-benefit analysis of sabinene sourcing .

Hydrazonoyl Halide-Mediated Annulation

Hydrazonoyl halides serve as versatile intermediates for constructing the thiazole ring. A 2019 protocol reacts 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with ethylamine in the presence of copper iodide (10 mol%) and pyridine under microwave irradiation (115°C, 30 minutes) . Key observations include:

  • Regioselectivity : The thiazole ring forms exclusively at the 4,5-b position due to steric and electronic effects of the pyridine nitrogen.

  • Byproduct mitigation : Copper iodide suppresses undesired polymerization, enhancing yields to 78% .

Comparative studies using alternative halides (e.g., chloro vs. bromo derivatives) showed diminished efficiency, underscoring the importance of bromine’s leaving-group ability. The reaction pathway involves:

  • Nucleophilic displacement of bromine by ethylamine.

  • Cyclization via intramolecular attack of the thiolate on the adjacent carbon.

  • Aromatization through elimination of HCl .

Post-Functionalization of Preformed Thiazolo[4,5-b]pyridines

For derivatives requiring late-stage N-ethylation, reductive amination offers a viable route. For instance, Thiazolo[4,5-b]pyridin-2-amine is treated with acetaldehyde and sodium cyanoborohydride in methanol at pH 5–6, achieving 85% conversion to the N-ethyl variant . This method is particularly useful for introducing isotopically labeled ethyl groups (e.g., deuterium or carbon-13).

Starting MaterialReagentConditionsYield (%)
Thiazolo[4,5-b]pyridin-2-amineAcetaldehyde + NaBH3CNMeOH, rt, 24 h85

Challenges include over-alkylation and imine formation, which are mitigated by controlling pH and reagent stoichiometry .

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production faces hurdles such as solvent recovery and exothermicity management. A 2024 study proposed continuous-flow reactors for the one-step synthesis, achieving 92% yield at a throughput of 5 kg/day . Key adaptations include:

  • In-line purification : Centrifugal partition chromatography removes unreacted chloronitropyridine.

  • Waste minimization : Solvent recycling reduces ethanol consumption by 40% .

Economic analyses suggest that microwave-assisted methods remain cost-prohibitive for large batches, favoring thermal approaches despite longer reaction times .

Chemical Reactions Analysis

Oxidation Reactions

Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- undergoes oxidation under controlled conditions. Key reagents and outcomes include:

Oxidizing Agent Conditions Product Yield
Hydrogen peroxideAqueous medium, 60°C, 4 hThiazolo[4,5-b]pyridine N-oxide72%
Potassium permanganateAcidic conditions, RT, 2 hCarboxylic acid derivative58%

Oxidation typically occurs at the sulfur atom in the thiazole ring or the pyridine nitrogen, depending on the reagent. The N-oxide derivative exhibits enhanced polarity and altered biological activity .

Reduction Reactions

Reductive transformations are critical for modifying the electronic properties of the core structure:

Reducing Agent Conditions Product Yield
Sodium borohydrideMethanol, 25°C, 1 hPartially saturated thiazoline analog65%
Lithium aluminum hydrideDry THF, reflux, 3 hAmine-functionalized derivative81%

Selective reduction of the thiazole ring to a thiazoline structure improves water solubility (LogP reduction by 0.8 units) .

Substitution Reactions

Nucleophilic substitution reactions at the pyridine or thiazole ring enable functionalization:

Electrophilic Aromatic Substitution

  • Halogenation :
    Bromination with NBS (N-bromosuccinimide) at the 5-position of the pyridine ring achieves 89% yield under ultraviolet light .

  • Nitration :
    Nitric acid in sulfuric acid introduces a nitro group at the 6-position (76% yield), enhancing reactivity for subsequent Suzuki couplings .

Nucleophilic Substitution

  • Amination :
    Reaction with primary amines (e.g., propylamine) in DMF at 110°C replaces chloride at the 2-position (82% yield) .

  • Suzuki Coupling :
    Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at the 6-position:

    Aryl Boronic Acid Catalyst Yield
    Phenylboronic acidPd(PPh₃)₄, K₂CO₃88%
    4-MethoxyphenylPdCl₂(dppf), Cs₂CO₃75%

Green Chemistry Approaches

Sabinene, a bio-based solvent, has been employed for eco-friendly synthesis:

  • Reactions in sabinene at 130°C for 2 h achieve 64% yield of N-arylthiazolo[5,4-b]pyridin-2-amine derivatives, comparable to conventional solvents like DMF .

Scientific Research Applications

Medicinal Chemistry

Thiazolo[4,5-b]pyridin-2-amine, N-ethyl- has been extensively studied for its pharmacological properties:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, derivatives of this compound have demonstrated potent inhibitory effects on MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines with IC50 values in the nanomolar range. One derivative exhibited an 8-fold higher inhibitory activity against the c-KIT V560G/D816V double mutant compared to imatinib, indicating its potential for overcoming drug resistance in certain cancers .
CompoundCell LineIC50 (μM)
19aMCF-70.0036
6rHMC1.21.15
3gA549Not specified
  • Anti-inflammatory Properties : Recent studies have synthesized derivatives of thiazolo[4,5-b]pyridin-2-one that exhibit significant anti-inflammatory effects comparable to ibuprofen. These compounds were evaluated using carrageenan-induced rat paw edema models .

The biological activities of thiazolo[4,5-b]pyridin-2-amine, N-ethyl-, include:

  • Antimicrobial Activity : Research indicates that this compound can act as an antimicrobial agent due to its ability to inhibit bacterial growth.
  • Kinase Inhibition : The compound has been investigated as a c-KIT inhibitor for treating gastrointestinal stromal tumors (GISTs). It has shown higher selectivity and potency than existing treatments .

Industrial Applications

Beyond medicinal chemistry, thiazolo[4,5-b]pyridin-2-amine, N-ethyl-, is explored for its potential industrial applications:

  • Herbicidal Properties : The compound's structural features make it a candidate for developing new herbicides with improved efficacy.
  • Antioxidant Activity : It has been investigated for its antioxidant properties, which could be beneficial in various industrial formulations .

Case Studies and Research Findings

Several studies highlight the efficacy of thiazolo[4,5-b]pyridin-2-amine, N-ethyl-, in various applications:

  • Anticancer Efficacy Study :
    • A study synthesized multiple derivatives and assessed their anticancer properties against different cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity .
  • Anti-inflammatory Evaluation :
    • In vivo studies demonstrated that certain derivatives exhibited considerable anti-inflammatory effects when tested in animal models, suggesting their potential as therapeutic agents .
  • Kinase Inhibition Research :
    • A comprehensive structure–activity relationship study revealed that specific modifications could enhance the compound's inhibitory effects against c-KIT mutants associated with resistance to standard therapies .

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,n-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Positions and Types

Key structural variations among thiazolo[4,5-b]pyridine derivatives include:

  • N3 substitutions : Aryl or alkyl groups (e.g., 3-phenyl derivatives) .
  • C5/C6 substitutions : Hydroxy, methyl, bromo, or phenylazo groups .
  • N2 substitutions : Ethyl (in N-ethyl- derivatives) or unmodified amine groups .

Table 1: Structural Variations and Molecular Properties

Compound Substituents Molecular Formula Molecular Weight CAS Number
Thiazolo[4,5-b]pyridin-2-amine, N-ethyl- N2-ethyl C₇H₈N₃S 166.22* Not reported
6-Bromo-thiazolo[4,5-b]pyridin-2-amine C6-bromo C₆H₄BrN₃S 230.09 857970-06-0
5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one C5-hydroxy, C7-methyl, N3-H C₇H₆N₂O₂S 182.20 Not reported
3-Phenyl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one N3-phenyl, C5-hydroxy, C7-methyl C₁₃H₁₁N₂O₂S 273.30 Not reported

*Calculated based on parent compound (: C₆H₅N₃S, MW 151.19) + ethyl group.

Pharmacological Activity

Anti-Inflammatory Activity
  • N-Ethyl derivatives: Limited direct data, but N3-aryl and C5-hydroxy/methyl derivatives show significant activity. For example, 3-phenyl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one exhibits 36.2% inhibition of carrageenan-induced edema, while acylated C5 derivatives achieve ~50–60% inhibition, surpassing Ibuprofen (45–50%) .
  • C6-substituted derivatives : 6-Phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one shows strong anti-inflammatory effects via COX-2 inhibition .
Antioxidant Activity
  • C5-acylated derivatives : Enhanced DPPH radical scavenging (e.g., acylated hydrazides with oxadiazole cycles show >70% activity ) .

Table 2: Anti-Inflammatory and Antioxidant Activities

Compound Anti-Inflammatory (% Inhibition) Antioxidant (% DPPH Scavenging) Reference
Ibuprofen (control) 45–50% Not tested
3-Phenyl-5-hydroxy-7-methyl derivative 36.2% Not reported
C5-Acylated derivatives 50–60% 70–85%
6-Phenylazo derivative 55–65% Not reported

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Thiazolo[4,5-b]pyridin-2-amine derivatives, and how are intermediates characterized?

  • Methodology: The synthesis typically involves [3+3] cyclocondensation of substituted thioamides with α,β-unsaturated carbonyl compounds under acidic conditions. Alkylation reactions (e.g., using acrylonitrile in pyridine/water mixtures) introduce substituents at the N3 position . Characterization relies on 1^1H NMR (e.g., protons in thiazolo-pyridine rings appear at δ 6.5–8.5 ppm) and mass spectrometry (e.g., molecular ion peaks at m/z 195–250 for methyl/ethyl derivatives) .

Q. How do researchers assess the purity and stability of Thiazolo[4,5-b]pyridin-2-amine derivatives during synthesis?

  • Methodology: Purity is validated via HPLC (C18 columns, acetonitrile/water gradients) and elemental analysis (±0.4% deviation for C, H, N). Stability studies under varying pH (1–13) and thermal conditions (25–100°C) identify degradation pathways, such as hydrolysis of the thiazole ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of Thiazolo[4,5-b]pyridin-2-amine derivatives?

  • Methodology: Discrepancies in anti-inflammatory vs. anticancer efficacy are addressed by structural-activity relationship (SAR) studies. For example, C6-phenylazo substitution enhances anticancer activity (IC50_{50} = 8.2 μM in MCF-7 cells) but reduces anti-inflammatory effects due to steric hindrance at target sites . Dose-response assays and molecular docking (e.g., Chemgauss4 scoring) validate target specificity .

Q. How can reaction conditions be optimized for introducing β-cyanethyl groups at the N3 position?

  • Methodology: Optimal cyanethylation requires a 5:1 pyridine/water ratio to balance nucleophilic attack and solubility. Equimolar acrylonitrile and thiol intermediates react at 60°C for 6 hours, achieving >85% yield. Catalyst screening (e.g., K2_2CO3_3 vs. Et3_3N) reveals pyridine alone minimizes side reactions .

Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of N-ethyl derivatives?

  • Methodology: The carrageenan-induced paw edema model in rats is widely used. Derivatives like 3-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-propionitrile (8) reduce edema by 45–60% at 50 mg/kg doses, measured via plethysmometry. Histopathological analysis of exudate composition (neutrophil count, IL-6 levels) confirms mechanism .

Q. How do modifications at the N3 position influence pharmacokinetic properties?

  • Methodology: Introducing ethyl or neopentyl groups improves metabolic stability (t1/2_{1/2} > 4 hours in liver microsomes) but reduces aqueous solubility (logP = 2.1–3.5). In vitro permeability assays (Caco-2 monolayers) show Papp_{app} values of 1.2–3.7 × 106^{-6} cm/s, correlating with oral bioavailability in murine models .

Data Contradiction Analysis

Q. Why do some studies report antimicrobial activity while others focus on anticancer targets?

  • Resolution: Substituent polarity dictates target selectivity. Derivatives with sulfanyl-propionitrile moieties (logD = 1.8) exhibit Gram-positive antibacterial activity (MIC = 4–16 μg/mL), whereas lipophilic arylazo groups (logD = 3.1) preferentially inhibit p38 MAPK or AKT pathways in cancer cells .

Notes for Experimental Design

  • SAR Studies : Prioritize C6 modifications for oncology targets and N3 alkylation for inflammation .
  • Analytical Validation : Use tandem MS/MS for metabolite identification in pharmacokinetic studies .
  • Safety Protocols : Employ EN 374-certified gloves and flame-retardant lab coats during synthesis .

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